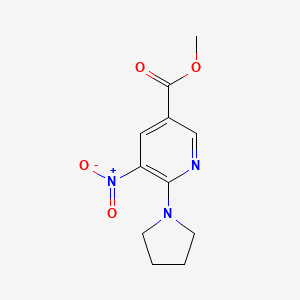

![molecular formula C20H17FN2O3S B2549977 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896313-62-5](/img/structure/B2549977.png)

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

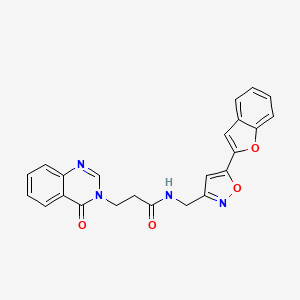

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence and Binding Studies

Fluorescent probes such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, which shows minimal fluorescence in water but fluoresces strongly when bound to proteins, are crucial for studying protein interactions and dynamics. This characteristic has been utilized for indirect measurement of the binding of p-hydroxybenzoic acid esters to bovine serum albumin, demonstrating the hydrophobic nature of this interaction and the aromatic ring's role as the primary binding site (Jun et al., 1971).

Magnetic Anisotropy in Coordination Chemistry

Systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to variations in the CoN4 coordination geometry in cobalt(ii) complexes, demonstrating the correlation between axial zero-field splitting parameter (D) and coordination geometry. This finding has implications for the design of materials with specific magnetic properties, showing the intricate relationship between molecular structure and magnetic anisotropy (Wu et al., 2019).

Genetically Encoded Fluorescent Amino Acids

The development of genetically encoded fluorescent amino acids, such as dansylalanine, enables the selective and efficient incorporation of fluorophores into proteins at defined sites. This advancement provides a powerful tool for studying protein structure, dynamics, and interactions in vitro and in vivo, enhancing our understanding of protein function and mechanism (Summerer et al., 2006).

PET Imaging Agents

Synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8 highlights the potential of sulfonamide derivatives in developing novel diagnostic tools. These agents, through radiolabeling, provide a method for visualizing and quantifying biological processes, offering insights into disease mechanisms and therapeutic efficacy (Wang et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The study of sulfonamide derivatives of dagenan chloride as lipoxygenase and α-glucosidase inhibitors showcases the therapeutic potential of these compounds. Their enzyme inhibition activity indicates a promising avenue for the development of anti-inflammatory and anti-diabetic drugs, underscoring the importance of sulfonamides in medicinal chemistry (Abbasi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c21-16-6-3-7-18(11-16)23-13-17(12-20(23)24)22-27(25,26)19-9-8-14-4-1-2-5-15(14)10-19/h1-11,17,22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLKNOUPNQJVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2549894.png)

![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2549910.png)

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2549914.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride](/img/structure/B2549915.png)